
4-Chloro-8-propylpteridin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-8-propylpteridin-7(8H)-one is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-propylpteridin-7(8H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common route might include the reaction of a chlorinated pteridine derivative with a propylating agent in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification techniques are optimized for yield and purity.
化学反应分析
Types of Reactions
4-Chloro-8-propylpteridin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions where the chlorine or propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce different alkyl or aryl groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active pteridines.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-8-propylpteridin-7(8H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, or binding to nucleic acids.
相似化合物的比较
Similar Compounds
4-Chloropteridine: A simpler chlorinated pteridine.
8-Propylpteridine: A pteridine with a propyl group but no chlorine.
7(8H)-Pteridinone: The core structure without the chloro and propyl substituents.
Uniqueness
4-Chloro-8-propylpteridin-7(8H)-one is unique due to the presence of both chloro and propyl groups, which can influence its chemical reactivity and biological activity compared to other pteridines.
属性
分子式 |
C9H9ClN4O |
|---|---|
分子量 |
224.65 g/mol |
IUPAC 名称 |
4-chloro-8-propylpteridin-7-one |
InChI |
InChI=1S/C9H9ClN4O/c1-2-3-14-6(15)4-11-7-8(10)12-5-13-9(7)14/h4-5H,2-3H2,1H3 |
InChI 键 |
RIHWIJBTDZTBDE-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C=NC2=C1N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


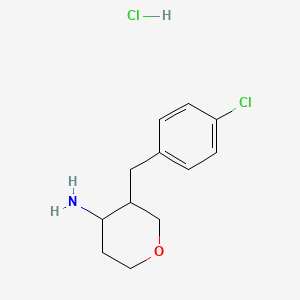

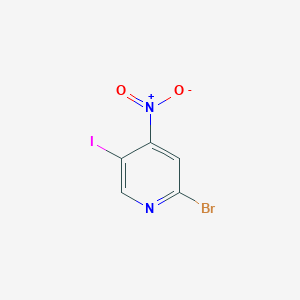


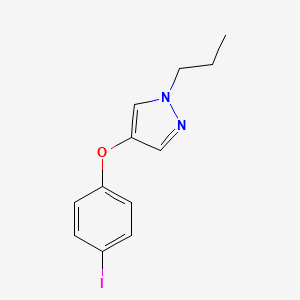
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15055003.png)
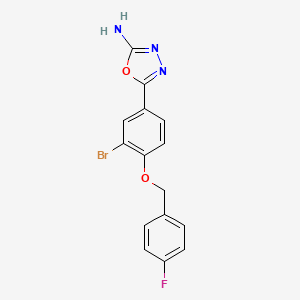
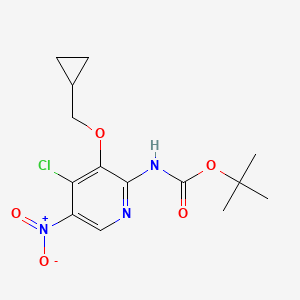
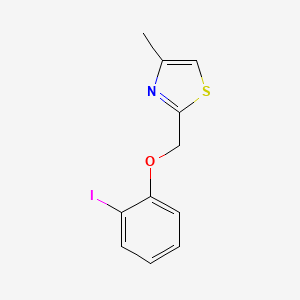
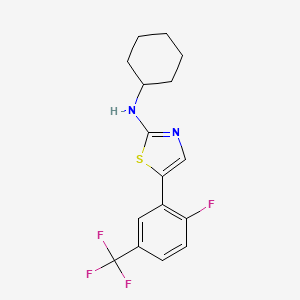
![6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine](/img/structure/B15055036.png)
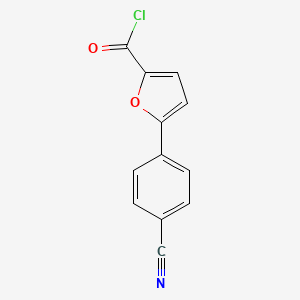
![3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15055048.png)
